Ethyl 3-hydroxyphenethylcarbamate
Description
Ethyl 3-hydroxyphenylcarbamate (CAS 7159-96-8) is a carbamate derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.191 g/mol . Structurally, it consists of a 3-hydroxyphenyl group linked to an ethyl carbamate moiety. This compound is commercially available for research purposes, with applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl N-[2-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-7-6-9-4-3-5-10(13)8-9/h3-5,8,13H,2,6-7H2,1H3,(H,12,14) |
InChI Key |
XHGNFXHQCHSAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxyphenethylcarbamate typically involves the reaction of 3-hydroxyphenethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyphenethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-oxo-phenethylcarbamate.
Reduction: Formation of 3-hydroxyphenethylamine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Ethyl 3-hydroxyphenethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyphenethylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate moiety can also interact with amino acid residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Methyl (3-Hydroxyphenyl)carbamate
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Differences : Replaces the ethyl group with a methyl substituent on the carbamate.
- Protective gloves and particulate filters are recommended during handling .
- Applications : Used as a building block in pharmaceutical synthesis, though less lipophilic than its ethyl counterpart due to the smaller alkyl group .
3-Acetylphenyl N-Ethyl-N-Methylcarbamate
- Molecular Formula : C₁₂H₁₆N₂O₃
- Molecular Weight : 236.27 g/mol
- Key Differences : Features an acetylated phenyl ring and an ethyl-methyl substitution on the carbamate nitrogen.
- Applications: Serves as a pharmaceutical intermediate, notably as Rivastigmine Impurity C, highlighting its role in quality control for acetylcholinesterase inhibitors .
3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate Hydrochloride
Chloro-Substituted Phenyl Alkylcarbamates
- Examples: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates .
- Lipophilicity : Determined via HPLC capacity factor (k), with log k values influenced by chloro substituents. Ethyl 3-hydroxyphenylcarbamate likely exhibits lower lipophilicity compared to halogenated analogs due to the absence of electron-withdrawing groups .
Ethyl Carbamate (Urethane)
- Molecular Formula: C₃H₇NO₂
- Molecular Weight : 89.09 g/mol
- Key Differences : A simpler carbamate lacking aromatic substituents.
- Applications: Historically used as a solvent and anesthetic, but now restricted due to carcinogenicity concerns .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Effects: Ethyl vs. methyl groups on carbamates influence lipophilicity and bioavailability. Ethyl derivatives generally exhibit higher molecular weights and altered solubility profiles . Aromatic substituents (e.g., acetyl, dimethylamino) enhance pharmacological activity but may introduce toxicity risks .
Safety Considerations :
- Methyl carbamates require stricter handling protocols compared to ethyl analogs due to their GHS classifications .
- Halogenated carbamates (e.g., chloro derivatives) may pose environmental persistence concerns .
Research Gaps: Limited lipophilicity data for Ethyl 3-hydroxyphenylcarbamate underscores the need for HPLC-based studies akin to those in . The phenethyl variant (ethyl 3-hydroxyphenethylcarbamate) warrants further synthesis and characterization to explore its unique properties .
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